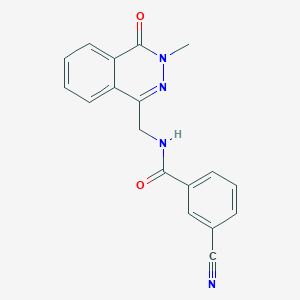

3-cyano-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-cyano-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2/c1-22-18(24)15-8-3-2-7-14(15)16(21-22)11-20-17(23)13-6-4-5-12(9-13)10-19/h2-9H,11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNPBNKVZJPKNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide typically involves multiple steps, starting with the formation of the phthalazine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The cyano group is then introduced using cyanoethylating agents, and the benzamide moiety is attached through amide bond formation reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help in achieving higher purity and reducing by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the cyano group, converting it to a primary amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Nucleophiles such as amines and alcohols can be introduced using reagents like thionyl chloride (SOCl₂) for activating the carboxamide group.

Major Products Formed:

Oxidation: 3-Cyano-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.

Reduction: 3-Amino-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have indicated that 3-cyano-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide exhibits potential as an anti-inflammatory agent. In silico molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response pathway . The compound's ability to inhibit 5-LOX could lead to reduced production of leukotrienes, mediators of inflammation.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies show that it can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of various signaling pathways associated with cell survival and proliferation .

Pharmacokinetics

The pharmacokinetic profile of 3-cyano-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide indicates favorable absorption characteristics, with an estimated oral bioavailability of approximately 25.2%. This property enhances its potential for therapeutic applications in various diseases .

Case Study 1: Efficacy in Inflammatory Diseases

In a study involving a mouse model of arthritis, treatment with the compound resulted in a significant reduction in inflammatory markers. The study highlighted its capacity to lower cytokine levels associated with inflammatory responses, showcasing its therapeutic potential in managing chronic inflammatory conditions .

Case Study 2: Cancer Therapeutics

Another investigation assessed the compound's role as an adjunct therapy in cancer treatment. Results indicated that it not only inhibited tumor growth but also enhanced the efficacy of existing chemotherapeutic agents by reducing necroptotic cell death within tumors. This dual action suggests a synergistic effect when combined with conventional therapies .

Summary Table of Biological Activities

| Activity Type | Mechanism of Action | Observations |

|---|---|---|

| Anti-inflammatory | Inhibition of 5-lipoxygenase | Reduced cytokine levels in arthritis model |

| Anticancer | Induction of apoptosis | Inhibited tumor growth and enhanced chemotherapy efficacy |

Mechanism of Action

The mechanism by which 3-cyano-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Key Variations

The compound shares structural motifs with several analogs reported in the literature, particularly in the phthalazinone/quinazolinone core and benzamide substituents. Below is a detailed comparison:

Table 1: Key Structural and Physicochemical Comparisons

Key Observations

Core Heterocycle: The target compound and A22 () share the phthalazinone core, while quinazolinone derivatives () feature a nitrogen-rich analog.

Substituent Effects: The 3-cyano group on the benzamide (target compound) is a strong electron-withdrawing group, contrasting with fluorine (B2, ) or alkyl chains (B3–B5, ). Cyano groups may improve metabolic stability but reduce solubility . Fluorine in B2 () and quinazolinone derivatives () enhances lipophilicity and bioavailability, with fluorine’s electronegativity influencing binding interactions .

Synthetic Routes: The target compound’s synthesis likely involves coupling 3-cyanobenzoic acid derivatives with 3-methyl-4-oxophthalazin-1-ylmethanamine, analogous to HATU-mediated amidation in . A22 and B2–B5 () employ piperazine or hydrazide linkers, requiring reductive amination or hydrazine coupling .

Biological Relevance: Phthalazinone derivatives (e.g., A22) are reported as potent enzyme inhibitors, with substituents like difluorocyclohexane (A22) enhancing potency through hydrophobic interactions . Quinazolinones () are associated with kinase inhibition, suggesting the target compound’s cyano-benzamide group could mimic ATP-binding motifs .

Research Findings and Implications

- SAR Trends: Elongating alkyl chains (B2 → B5, ) increases molecular weight and lipophilicity, correlating with improved membrane permeability but reduced aqueous solubility . Electron-withdrawing groups (cyano, fluorine) stabilize aromatic systems and may enhance binding to electron-rich enzymatic pockets .

- Gaps and Future Directions: No direct biological data for the target compound are available in the provided evidence. Comparative studies with A22 () or quinazolinones () are needed to evaluate potency against specific targets (e.g., kinases, oxidoreductases). Structural studies (e.g., X-ray crystallography using SHELX ) could clarify conformational preferences of the cyano-benzamide moiety.

Biological Activity

3-Cyano-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a complex organic compound known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a phthalazinone moiety, which is significant for its biological interactions. The presence of the cyano group and the amide linkage contributes to its chemical reactivity and biological properties.

Target Enzymes

The primary target of this compound appears to be Poly (ADP-ribose) Polymerase (PARP) . PARP is involved in DNA repair processes, and inhibition by this compound leads to the accumulation of DNA damage, promoting apoptosis in cancer cells.

Biochemical Pathways

The inhibition of PARP results in:

- Accumulation of DNA damage : Cells with pre-existing DNA lesions are particularly susceptible.

- Induction of apoptosis : Triggering programmed cell death pathways enhances the efficacy against tumor cells .

Antitumor Activity

Research indicates that 3-cyano-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide exhibits significant antitumor activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast and colon cancer. The compound's ability to induce apoptosis was confirmed through assays measuring cell viability and apoptotic markers .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. It has been tested against several bacterial strains with promising results, though further investigations are needed to fully characterize its spectrum of activity .

Study 1: Antitumor Efficacy

A recent study evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those observed with standard chemotherapeutic agents. Flow cytometry analysis revealed increased rates of apoptosis in treated cells compared to controls .

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the compound's action. Using Western blot analysis, researchers observed upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins in treated cells, confirming its role as a PARP inhibitor.

Data Table: Biological Activities Summary

Q & A

Q. What are the optimal synthetic routes for 3-cyano-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves a multi-step process:

- Step 1: Condensation of 3-methyl-4-oxo-3,4-dihydrophthalazine with a benzamide derivative via nucleophilic substitution. Reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethylcarbodiimide) are used to activate the carboxylic acid group of the benzamide precursor .

- Step 2: Introduction of the cyano group via a nitrile-transfer reagent (e.g., TMSCN, trimethylsilyl cyanide) under anhydrous conditions.

- Optimization: Temperature (60–80°C), solvent polarity (DMF or DCM), and catalytic bases (e.g., triethylamine) significantly influence yield. Purity is enhanced using column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

- X-ray crystallography : Resolve 3D conformation using SHELX programs (SHELXL for refinement, SHELXS for structure solution). Anisotropic displacement parameters validate thermal motion accuracy .

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., phthalazinyl methyl group at δ ~2.5 ppm, cyano carbon at δ ~115 ppm) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (calculated for : 347.11 g/mol) .

Q. How is preliminary biological activity screening conducted for this compound?

Methodological Answer:

- Target selection : Prioritize kinases or receptors structurally similar to phthalazine-based inhibitors (e.g., PARP, EGFR).

- Assays : Use fluorescence-based enzymatic assays (IC determination) or cell viability assays (MTT protocol) at concentrations ranging from 1 nM–10 µM .

- Controls : Include reference inhibitors (e.g., olaparib for PARP) and vehicle-only groups to validate specificity .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action?

Methodological Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., mGlu5 receptor). Focus on the cyano group’s role in hydrogen bonding or π-π stacking .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .

- SAR analysis : Compare with analogs (e.g., 3-chloro or 3-fluoro substitutions) to identify critical pharmacophores .

Q. What strategies resolve contradictions in crystallographic data during refinement?

Methodological Answer:

- Discrepancy sources : Twinning, disorder, or poor diffraction resolution (<1.5 Å).

- Solutions : Apply SHELXL’s TWIN and BASF commands for twinned data. For disorder, refine alternate conformations with occupancy parameters .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R convergence below 5% .

Q. How do reaction solvent and pH influence the compound’s stability during biological assays?

Methodological Answer:

Q. What experimental designs mitigate false positives in high-throughput screening (HTS)?

Methodological Answer:

- Counterscreens : Include orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

- Hit validation : Use CRISPR-edited cell lines (e.g., KO for target protein) to confirm on-target effects .

- Artifact controls : Add reducing agents (e.g., DTT) to rule out thiol-reactive false positives .

Q. How can regioselectivity challenges in functionalizing the phthalazine ring be addressed?

Methodological Answer:

- Directing groups : Introduce temporary substituents (e.g., bromine at C7) to steer electrophilic aromatic substitution.

- Metal catalysis : Use Pd-catalyzed C–H activation (e.g., with Pd(OAc)/ligands) for late-stage diversification .

Data Analysis & Optimization

Q. How should researchers analyze conflicting bioactivity data across different assay platforms?

Methodological Answer:

- Source identification : Compare assay conditions (e.g., ATP concentration in kinase assays, cell passage number).

- Normalization : Express data as % inhibition relative to plate-specific controls.

- Meta-analysis : Apply Bland-Altman plots to assess inter-platform variability .

Q. What protocols optimize the compound’s solubility for in vivo studies?

Methodological Answer:

Q. How can researchers validate target engagement in cellular models?

Methodological Answer:

- CETSA : Cellular Thermal Shift Assay monitors target protein melting shifts after compound treatment.

- Pull-down assays : Use biotinylated probes or click chemistry (e.g., alkyne-tagged analogs) for affinity capture .

Q. What metrics define structure-activity relationship (SAR) robustness for this scaffold?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.